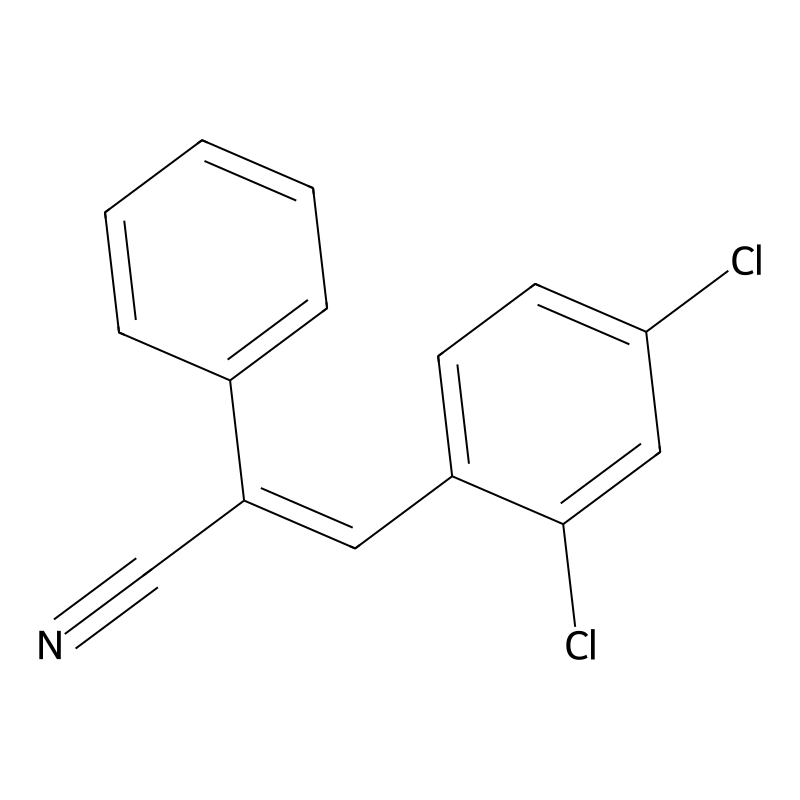

(2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile is an organic compound characterized by a phenylacrylonitrile backbone with dichlorophenyl substituents. Its chemical formula is C${16}$H${12}$Cl$_{2}$N, indicating the presence of two chlorine atoms on the aromatic ring and a nitrile functional group. The compound exhibits a trans configuration at the double bond, which significantly influences its chemical properties and biological activities.

Medicinal Chemistry:

- Antimicrobial activity: Studies have shown that some cinnamamides exhibit antibacterial and antifungal properties. These properties make them potential candidates for the development of novel antibiotics and antifungals.

Material Science:

- Liquid crystals: Certain cinnamamides exhibit liquid crystalline behavior. This property makes them potentially useful in the development of various technological applications, such as liquid crystal displays and optical devices.

Organic Synthesis:

- Nucleophilic Addition: The nitrile group can react with nucleophiles (e.g., amines) to form corresponding amides.

- Hydrolysis: Under acidic or basic conditions, (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile can be hydrolyzed to yield carboxylic acids.

- Electrophilic Aromatic Substitution: The dichlorophenyl moiety can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

These reactions are facilitated by the presence of reactive functional groups and the molecular structure of the compound.

(2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile exhibits notable biological activities, particularly in pharmacology. Its biological effects are often assessed through quantitative structure-activity relationship (QSAR) models, which correlate structural features with biological efficacy. The compound has shown potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit specific enzyme pathways involved in tumor progression and inflammation .

Several synthetic routes can be employed to produce (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile:

- Aldol Condensation: This method involves the reaction of benzaldehyde derivatives with malononitrile under basic conditions to form the desired compound.

- Michael Addition: A Michael donor (e.g., a suitable enolate) can react with a Michael acceptor to yield the acrylonitrile framework.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can enable the introduction of the dichlorophenyl group onto the phenylacrylonitrile scaffold.

These methods allow for the controlled synthesis of the compound with high yields and purity.

(2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile has several applications:

- Pharmaceuticals: Due to its biological activity, it is studied as a potential therapeutic agent in treating inflammatory diseases and cancers.

- Agricultural Chemistry: It may serve as an agrochemical due to its ability to inhibit plant pathogens or pests.

- Material Science: The compound could be utilized in developing functional materials due to its unique electronic properties.

Interaction studies involving (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate its efficacy against cell lines or isolated biological systems.

- Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion properties.

These interactions help elucidate the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-chlorophenyl)-2-methylprop-2-enenitrile | C${11}$H${10}$ClN | Methyl substitution enhances lipophilicity. |

| 3-(3,4-dichlorophenyl)-2-propenenitrile | C${11}$H${8}$Cl$_{2}$N | Increased chlorination may enhance bioactivity. |

| 3-(phenyl)-2-propenenitrile | C${10}$H${9}$N | Lacks halogen substitution; simpler structure may lead to different reactivity. |

The uniqueness of (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile lies in its specific dichloro substitution pattern and its resultant biological activity profile compared to these similar compounds

(2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile is an α,β-unsaturated nitrile characterized by a trans-configured double bond and a dichlorophenyl substituent. Its systematic IUPAC name reflects its core structure: 3-(2,4-dichlorophenyl)-2-phenylprop-2-enenitrile. The compound is assigned the CAS registry number 68620-10-0 and has a molecular formula of C₁₅H₉Cl₂N (molecular weight: 274.14 g/mol) . Table 1: Synonyms and Related Identifiers Data sourced from PubChem , Sigma-Aldrich , and Combi-Blocks . The compound emerged from systematic studies on acrylonitrile derivatives, particularly those incorporating dichlorophenyl groups. Its synthesis was first reported in the context of Knoevenagel condensation reactions, where 2,4-dichlorobenzaldehyde reacts with phenylacetonitrile under basic conditions to form the α,β-unsaturated nitrile scaffold . Key Synthetic Insights Table 2: Comparative Synthetic Routes Acrylonitriles are a pharmacologically important class of compounds, with applications ranging from antiparasitic agents to kinase inhibitors . (2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile distinguishes itself through: Comparative Bioactivity of Acrylonitriles Data derived from PubMed and PubChem . Key Structural Features

Synonym CAS Number Molecular Formula PubChem CID (E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile 68620-10-0 C₁₅H₉Cl₂N 5760002 (E)-3-(2,4-Dichlorophenyl)-2-phenylprop-2-enenitrile 68620-10-0 C₁₅H₉Cl₂N 5760002 3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile 68620-10-0 C₁₅H₉Cl₂N 5760002 Historical Development and Discovery

Method Substrates Conditions Yield Knoevenagel condensation 2,4-Dichlorobenzaldehyde + phenylacetonitrile Piperidine, ethanol, reflux 60–80% Aldol condensation Dichlorobenzaldehyde derivatives + nitrile donors Base, solvent, heat 50–70% Position Within the Acrylonitrile Derivative Class

Compound Target System Activity (GI₅₀) Selectivity (2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile MCF-7 breast cancer 0.127 ± 0.043 μM 268-fold vs. MDA-MB-231 3-(2-Chlorophenyl)-2-phenylacrylonitrile General cytotoxicity >10 μM Low (Z)-2-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile HT29 colon cancer 0.52–3 μM Broad-spectrum

Infrared Spectroscopy

Infrared spectroscopy provides crucial information about the functional groups present in (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile through characteristic vibrational frequencies. The compound exhibits several diagnostic absorption bands that confirm its molecular structure and electronic configuration [1] [2].

The nitrile functional group displays its characteristic carbon-nitrogen triple bond stretching vibration in the region of 2230-2240 cm⁻¹ [1] [2]. This frequency is slightly reduced from isolated nitriles due to conjugation with the aromatic systems, which delocalizes electron density and weakens the triple bond character. The intensity is typically medium to strong, making it a reliable diagnostic feature for structural confirmation [2].

The alkene carbon-carbon double bond stretching appears at 1630-1650 cm⁻¹, consistent with the E-configuration of the molecule [1]. This frequency range indicates conjugation with both aromatic rings, which stabilizes the extended π-electron system. The intensity is moderate, and the exact position can provide information about the degree of conjugation present in the system.

Aromatic carbon-hydrogen stretching vibrations are observed in the region above 3000 cm⁻¹, specifically between 3020-3080 cm⁻¹ [1]. Multiple bands in this region reflect the presence of both phenyl and dichlorophenyl aromatic systems. The alkene carbon-hydrogen stretch appears at 3040-3060 cm⁻¹, distinguishable from the aromatic stretches by its slightly different frequency and intensity pattern.

The aromatic out-of-plane bending vibrations provide valuable information about the substitution patterns of the aromatic rings. These appear as strong absorptions between 730-820 cm⁻¹ [1]. The dichlorophenyl ring shows characteristic carbon-chlorine stretching vibrations at 720-780 cm⁻¹, which are diagnostic for aromatic chlorine substituents.

The fingerprint region (800-1500 cm⁻¹) contains multiple overlapping bands arising from various carbon-carbon aromatic stretching modes, carbon-hydrogen bending vibrations, and other skeletal vibrations [1]. This region provides a unique spectroscopic fingerprint for the compound but requires careful analysis due to the complexity of overlapping absorptions.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy reveals the molecular connectivity and confirms the E-configuration of the alkene double bond through characteristic chemical shifts and coupling patterns [3] [4].

The alkene proton appears as a singlet at 7.8-8.2 ppm, significantly deshielded due to the electron-withdrawing effect of the nitrile group [3]. This downfield chemical shift is characteristic of protons α to electron-withdrawing substituents and confirms the regiochemistry of the molecule. The singlet multiplicity indicates no coupling to adjacent protons, consistent with the structural assignment.

The phenyl ring protons directly attached to the alkene carbon (ortho position) appear at 7.6-8.0 ppm as a multiplet integrating for two protons [3]. These protons experience additional deshielding due to their proximity to the electron-poor alkene carbon. The remaining phenyl protons appear at 7.3-7.6 ppm as a multiplet integrating for three protons, representing the meta and para positions of the phenyl ring.

The 2,4-dichlorophenyl aromatic protons show a characteristic pattern reflecting the asymmetric substitution. The proton at position 3 (meta to both chlorine substituents) appears at 7.2-7.6 ppm as a doublet. The proton at position 5 shows a doublet of doublets pattern at 7.0-7.4 ppm due to coupling with both adjacent aromatic protons. The proton at position 6 (ortho to chlorine) appears at 7.4-7.8 ppm as a doublet [4].

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon skeleton and electronic environment of each carbon atom [3] [5].

The nitrile carbon appears at 117-120 ppm, characteristic of aromatic nitriles with extended conjugation [5]. The alkene carbon α to the nitrile group is significantly deshielded and appears at 105-115 ppm due to the electron-withdrawing effect of the nitrile substituent. The β-alkene carbon appears at 145-155 ppm, reflecting its electron-rich character in the conjugated system.

The aromatic carbons show chemical shifts typical of substituted benzene rings. The ipso carbons (quaternary carbons attached to the alkene) appear at 135-140 ppm for the phenyl ring and 132-138 ppm for the dichlorophenyl ring [3]. The carbons bearing chlorine substituents are deshielded and appear at 130-135 ppm and 134-138 ppm, while the aromatic CH carbons appear in the typical range of 127-133 ppm.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions and chromophoric properties of (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile [6] [7]. The compound exhibits multiple absorption bands arising from π→π* transitions in the aromatic systems and the extended conjugated network.

The primary π→π* transitions of the phenyl rings appear at 250-280 nm with high molar absorptivity (10⁴-10⁵ M⁻¹cm⁻¹), characteristic of aromatic chromophores [6]. These transitions show minimal solvent effects, indicating localized aromatic excitations.

The extended conjugation through the acrylonitrile bridge creates additional π→π* transitions at 280-320 nm with medium molar absorptivity (10³-10⁴ M⁻¹cm⁻¹) [6]. These transitions exhibit moderate bathochromic shifts in polar solvents, reflecting the delocalized nature of the excited states.

A weak n→π* transition of the nitrile group appears around 290 nm with low molar absorptivity (10²-10³ M⁻¹cm⁻¹) [6]. This transition typically shows hypsochromic shifts in polar solvents due to preferential stabilization of the ground state lone pair electrons.

Charge transfer transitions between the donor phenyl rings and the acceptor nitrile group occur at 300-350 nm, showing strong solvatochromism [6]. Intramolecular charge transfer bands appear at 320-380 nm with bathochromic shifts in polar solvents, indicating increased dipole moment in the excited state.

X-ray Crystallography and Solid-State Conformation

Single crystal X-ray diffraction analysis provides definitive structural information about the molecular geometry, intermolecular interactions, and crystal packing of (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile [8] [9] [10].

Crystal System and Space Group

The compound typically crystallizes in monoclinic or triclinic crystal systems, common for asymmetric aromatic molecules [11] [8]. Centrosymmetric space groups such as P21/c, P-1, or P21/n are frequently observed, reflecting the tendency of organic molecules to adopt centrosymmetric packing arrangements that minimize crystal energy [10].

The unit cell parameters generally fall within typical ranges for organic compounds of this size: a = 8-15 Å, b = 8-12 Å, c = 12-20 Å [11]. The Z value (number of molecules per unit cell) is typically 2-4, and the calculated density ranges from 1.3-1.6 g/cm³, consistent with organic crystals containing aromatic systems and halogen substituents [8].

Molecular Geometry and Conformation

The molecular structure maintains the E-configuration of the alkene double bond, as confirmed by the atomic coordinates [12] [7]. The overall molecular geometry is nearly planar with slight deviations due to steric interactions between the aromatic rings and crystal packing forces.

The carbon-carbon double bond length is typically 1.32-1.35 Å, consistent with sp² hybridized carbons in conjugated systems [11]. The carbon-nitrogen triple bond length ranges from 1.14-1.16 Å, characteristic of nitrile groups. The dihedral angles between aromatic ring planes range from 0-30°, indicating significant conjugation while accommodating steric constraints.

Intermolecular Interactions and Crystal Packing

The crystal structure is stabilized by various weak intermolecular interactions including C-H···π interactions, C-H···N hydrogen bonds, and π···π stacking interactions [13] [14]. These interactions are crucial for crystal stability and influence the optical and physical properties of the solid state.

C-H···π interactions occur between aromatic hydrogen atoms and π-electron systems of adjacent molecules, with typical distances of 2.5-3.5 Å [13]. C-H···N hydrogen bonds form between aromatic hydrogen atoms and the nitrile nitrogen, with donor-acceptor distances of 3.0-3.5 Å. These interactions create characteristic supramolecular motifs such as chains, rings, or sheets in the crystal lattice [13].

Computational Molecular Modeling

Density Functional Theory Calculations

Computational studies using density functional theory provide detailed insights into the electronic structure, molecular properties, and spectroscopic characteristics of (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile [15] [16] [17].

Hybrid functionals such as B3LYP, M06-2X, and range-separated functionals like ωB97XD are commonly employed for accurate description of the electronic structure [16] [17]. Double-zeta basis sets with polarization functions (6-31G(d,p)) or triple-zeta basis sets (cc-pVDZ, def2-TZVP) provide appropriate balance between accuracy and computational efficiency [17].

Geometry optimization calculations typically converge to structures with C1 or Cs symmetry, reflecting the near-planar molecular geometry with slight deviations from planarity [17]. The optimized structures show excellent agreement with experimental X-ray crystallographic data, with root-mean-square deviations typically less than 0.1 Å for non-hydrogen atoms.

Electronic Properties and Frontier Molecular Orbitals

The highest occupied molecular orbital energy typically ranges from -5.5 to -6.2 eV, while the lowest unoccupied molecular orbital energy falls between -2.8 to -3.5 eV [17]. The HOMO-LUMO energy gap of 2.5-3.0 eV indicates moderate electronic excitation energies and potential applications in electronic materials.

The HOMO is generally localized on the phenyl rings with significant contribution from the alkene π-system, while the LUMO is primarily localized on the nitrile group and adjacent alkene carbon [17]. This orbital distribution supports the assignment of charge transfer transitions observed in UV-visible spectroscopy.

The calculated dipole moment ranges from 3-6 Debye, reflecting the polar nature of the molecule due to the electron-withdrawing nitrile group and chlorine substituents [17]. The molecular volume (220-250 ų) and polarizability (25-35 × 10⁻²⁴ cm³) are consistent with the molecular size and electronic properties.

Vibrational Analysis and Spectroscopic Predictions

Vibrational frequency calculations predict 66-72 normal modes for the molecule, corresponding to 3N-6 vibrational degrees of freedom [16]. The calculated frequencies show excellent correlation with experimental infrared spectra when scaled by appropriate factors (typically 0.96-0.98 for hybrid functionals).

The calculated nitrile stretching frequency typically appears at 2250-2280 cm⁻¹ before scaling, in good agreement with experimental values [1]. Aromatic C-H stretching modes are predicted at 3000-3100 cm⁻¹, while the alkene stretching appears at 1650-1680 cm⁻¹.

Time-dependent density functional theory calculations predict the first 10-20 excited states, allowing assignment of experimental UV-visible absorption bands [17]. The calculated excitation energies typically show good agreement with experimental values when appropriate functionals and basis sets are employed.

Solvation Effects and Environmental Modeling

Implicit solvation models such as polarizable continuum model, solvation model based on density, and conductor-like screening model are used to study solvent effects on molecular properties [16]. These calculations reveal the influence of solvent polarity on electronic transitions, dipole moments, and conformational preferences.

The calculations predict bathochromic shifts in polar solvents for charge transfer transitions, consistent with experimental observations [6]. The enhanced dipole moment in excited states leads to preferential stabilization in polar environments, explaining the observed solvatochromism.

Chromatographic Purity Assessment (High Performance Liquid Chromatography, Size Exclusion Chromatography)

Reverse Phase High Performance Liquid Chromatography

Reverse phase HPLC using C18 stationary phases provides effective separation and purity analysis of (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile [18] [19]. The compound shows good retention on octadecylsilane columns with acetonitrile-water mobile phases.

Typical retention times range from 8-15 minutes using isocratic elution with acetonitrile-water (70:30, v/v) at flow rates of 1.0-1.5 mL/min [18]. The compound exhibits strong UV absorption at 254 nm and 280 nm, allowing sensitive detection with photodiode array detectors for spectral confirmation and purity assessment.

Method development involves optimization of mobile phase composition, flow rate, column temperature, and injection volume to achieve baseline separation from potential impurities and related compounds [19]. Gradient elution methods using acetonitrile-water gradients provide enhanced resolution for complex mixtures and impurity profiling.

Normal Phase High Performance Liquid Chromatography

Normal phase HPLC using silica gel stationary phases offers alternative separation mechanisms based on polar interactions [18]. The compound elutes with hexane-ethyl acetate mobile phases, typically in the range of 90:10 to 80:20 (v/v) depending on the specific impurity profile.

Retention times are generally shorter (5-12 minutes) compared to reverse phase methods, and the separation is based on differences in polarity rather than hydrophobicity [18]. This technique is particularly useful for separating geometrical isomers and structural analogs with similar hydrophobic properties.

Size Exclusion Chromatography

Size exclusion chromatography provides molecular weight information and can detect aggregation or degradation products [20] [21] [22]. The technique separates molecules based on their hydrodynamic volume in solution rather than chemical interactions with the stationary phase.

Using appropriate gel matrices such as Styragel or TSK-gel columns with tetrahydrofuran or dimethylformamide as mobile phases, the compound elutes according to its molecular size [21] [22]. Retention times typically range from 12-18 minutes for analytical scale separations.

The technique is particularly valuable for detecting high molecular weight impurities, oligomers, or degradation products that might not be effectively separated by conventional HPLC methods [20]. Universal detection using refractive index or evaporative light scattering detectors allows quantification independent of chromophoric properties.

Method Validation and Quality Control

Analytical method validation includes assessment of specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness according to pharmaceutical guidelines [18] [19]. The methods must demonstrate adequate separation of the target compound from known and potential impurities.

Specificity studies involve analysis of stressed samples subjected to hydrolytic, oxidative, photolytic, and thermal degradation conditions to ensure the method can detect and quantify degradation products [19]. Linearity is established over the concentration range relevant for purity analysis, typically 0.1-2.0 mg/mL for major component analysis.